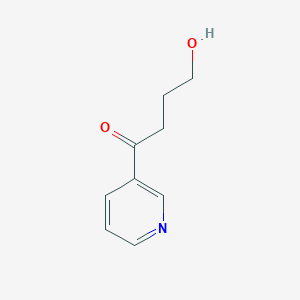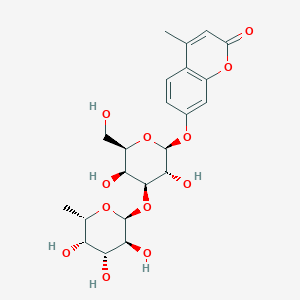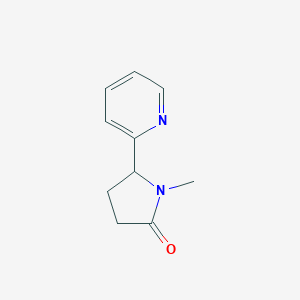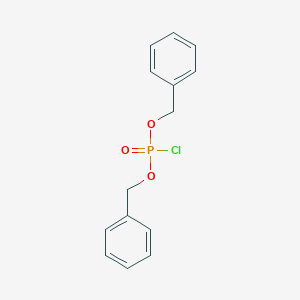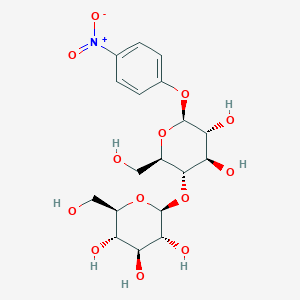
4-Nitrophenyl beta-D-cellobioside
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-nitrophenyl beta-D-cellobioside involves multiple steps, including glycosylation reactions and protective group strategies. For example, the synthesis of similar compounds, such as 4-thiocellooligosaccharides, involves treatment of protected sugar derivatives with sodium salt of thioglucosides, followed by deprotection steps to yield the final products (Orgeret et al., 1992). Another approach for synthesizing cellobioside derivatives starts from D-glucose, optimized for high yields and specific labeling for NMR experiments (Yoneda et al., 2005).
Applications De Recherche Scientifique
“4-Nitrophenyl beta-D-cellobioside” is a disaccharide and an enzyme substrate . It’s used in various scientific fields, particularly in biochemistry and microbiology .
-
Assaying β-D-celluliosidase or cellobiohydrolase (exocellulase) activity in the microbial community : This compound serves as a substrate for measuring the activity of these enzymes. The specific procedures and technical details would depend on the experimental design, but generally, the substrate is introduced to a solution containing the enzyme, and the reaction is monitored over time. The quantity of product formed (4-nitrophenol) can be measured using spectrophotometric methods, providing quantitative data on the enzyme’s activity.
-
Studying endoglucanase activity : Endoglucanases are enzymes that break down cellulose, and “4-Nitrophenyl beta-D-cellobioside” can be used as a substrate in these studies. The methods of application and experimental procedures would be similar to those described above for exocellulase.
-
Characterizing the function of endoglucanase 1 from T. harzianum : This compound has been used as a substrate to study the activity of endoglucanase 1 from T. harzianum, a fungus known for its potential in biocontrol and plant growth promotion . The specific experimental procedures would depend on the study, but generally involve incubating the enzyme with the substrate and monitoring the reaction over time.
-
Studying β-glucosidase from T. xylanolyticum : “4-Nitrophenyl beta-D-cellobioside” has been used as a substrate to characterize the function of β-glucosidase from T. xylanolyticum, a fungus known for its ability to degrade hemicellulose . The methods of application and experimental procedures would be similar to those described above for endoglucanase 1.
-
Analyzing glycoside hydrolase family 3 (GH3) aryl β-glucosidases from A. oryzae : This compound has been used as a substrate to study the activity of GH3 aryl β-glucosidases from A. oryzae
-
Studying the activity of other glycoside hydrolases : This compound can be used as a substrate for various glycoside hydrolases, not just cellulases. The specific experimental procedures would depend on the study, but generally involve incubating the enzyme with the substrate and monitoring the reaction over time.
-
Development of new enzymatic assays : “4-Nitrophenyl beta-D-cellobioside” could be used in the development of new assays for measuring the activity of various enzymes. The methods of application and experimental procedures would be similar to those described above for other applications.
-
Biochemical research : This compound can be used in various biochemical research applications, such as studying enzyme kinetics, characterizing new enzymes, and investigating the effects of different conditions on enzyme activity.
-
Industrial applications : Enzymes that can break down “4-Nitrophenyl beta-D-cellobioside” could potentially be used in industrial processes, such as the production of biofuels or the breakdown of waste materials.
-
Educational purposes : “4-Nitrophenyl beta-D-cellobioside” could be used in educational settings to demonstrate enzyme activity and the principles of enzymatic reactions.
-
Pharmaceutical research : This compound could potentially be used in pharmaceutical research, such as in the development of new drugs or therapies that target specific enzymes.
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYJZWFYUSNIPN-KFRZSCGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitrophenyl-beta-D-cellobioside | |
CAS RN |
3482-57-3 | |
| Record name | 4-Nitrophenyl beta-cellobioside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



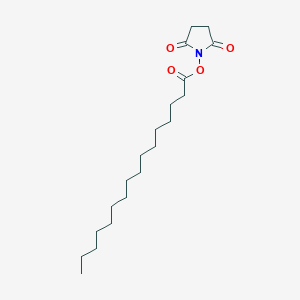
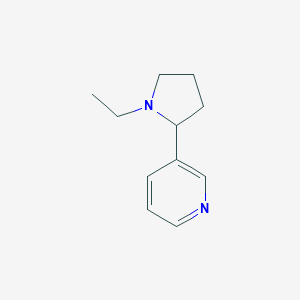
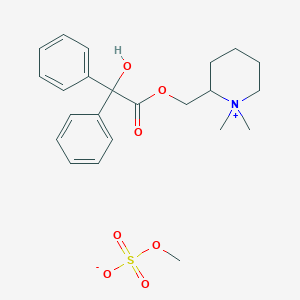
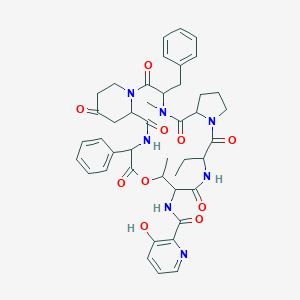


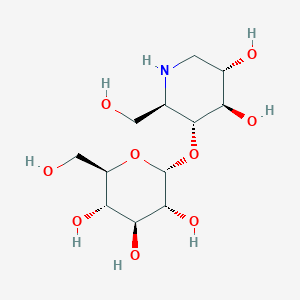
![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)
